Cas no 696-41-3 (3-Iodobenzaldehyde)
3-Iodobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodobenzaldehyde
- 1-Formyl-3-iodobenzene
- 3-iodanylbenzaldehyde
- 3-iodbenzaldehyd
- 3-Iodo-benzaldehyde
- 3-Jod-benzaldehyd
- Benzaldehyde,3-iodo
- meta-iodobenzaldehyde
- m-iodobenzaldehyde
- m-iodobenzoaldehyde
- Benzaldehyde,m-iodo- (6CI,7CI,8CI)
- NSC 74694
- Benzaldehyde, 3-iodo-
- NSC74694
- 3-iodo benzaldehyde
- PubChem3917
- EBD8687
- RZODAQZAFOBFLS-UHFFFAOYSA-N
- SBB064701
- BBL036181
- WT1395
- STK788481
- AM20041027
- PS-6040
- SY011761
- Z57887683
- m-Jodbenzaldehyd
- FT-0615893
- AKOS000478333
- SCHEMBL97069
- EN300-112542
- 696-41-3
- 3-Iodobenzaldehyde, 97%
- CS-W007699
- I0611
- A836581
- J-512697
- MFCD00039573
- DTXSID80291292
- NSC-74694
- DB-055311
- AG-205/15424835
- FI70244
- DTXCID30242436
- 626-706-4
-
- MDL: MFCD00039573
- Inchi: 1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H
- InChI Key: RZODAQZAFOBFLS-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C=O)=C1
- BRN: 1854653
Computed Properties
- Exact Mass: 231.93900
- Monoisotopic Mass: 231.939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.8576 (estimate)
- Melting Point: 56.0 to 61.0 deg-C
- Boiling Point: 125°C/13mmHg(lit.)
- Flash Point: 124-125℃/13mm
- Refractive Index: 1.668
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 17.07000
- LogP: 2.10370
- Sensitiveness: Air & Light Sensitive
- Solubility: Not determined
3-Iodobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT, AIR SENSITIVE, KEEP COLD
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
3-Iodobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Iodobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I135884-1g |
3-Iodobenzaldehyde |
696-41-3 | ≥95.0%(GC) | 1g |
¥44.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I135884-25g |
3-Iodobenzaldehyde |
696-41-3 | ≥95.0%(GC) | 25g |
¥616.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I135884-5g |
3-Iodobenzaldehyde |
696-41-3 | ≥95.0%(GC) | 5g |
¥146.90 | 2023-09-02 | |
| Chemenu | CM238240-25g |
3-Iodobenzaldehyde |
696-41-3 | 95+% | 25g |
$140 | 2021-06-16 | |
| Alichem | A014000105-250mg |
3-Iodobenzaldehyde |
696-41-3 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A014000105-500mg |
3-Iodobenzaldehyde |
696-41-3 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A014000105-1g |
3-Iodobenzaldehyde |
696-41-3 | 97% | 1g |
$1534.70 | 2023-09-01 | |
| AstaTech | 52671-5/G |
3-IODOBENZALDEHYDE |
696-41-3 | 95% | 5g |
$38 | 2023-09-17 | |
| AstaTech | 52671-25/G |
3-IODOBENZALDEHYDE |
696-41-3 | 95% | 25g |
$135 | 2023-09-17 | |
| AstaTech | 52671-100/G |
3-IODOBENZALDEHYDE |
696-41-3 | 95% | 100g |
$420 | 2023-09-17 |
3-Iodobenzaldehyde Suppliers
3-Iodobenzaldehyde Related Literature
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Mikkel Andreas Christensen,Karsten Jennum,Peter B?ch Abrahamsen,Eduardo Antonio Della Pia,Kasper Lincke,S?ren Lindb?k Broman,David Bo Nygaard,Andrew D. Bond,Mogens Br?ndsted Nielsen RSC Adv. 2012 2 8243
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Hipassia M. Moura,Herwig Peterlik,Miriam M. Unterlass J. Mater. Chem. A 2022 10 12817
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Nur Izni Ramzi,Kenji Mishiro,Masayuki Munekane,Takeshi Fuchigami,Xiaojun Hu,Renata Jastrz?b,Yoji Kitamura,Seigo Kinuya,Kazuma Ogawa RSC Med. Chem. 2022 13 1565
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Anastasia I. Solomatina,Kirill M. Kuznetsov,Vladislav V. Gurzhiy,Vladimir V. Pavlovskiy,Vitaly V. Porsev,Robert A. Evarestov,Sergey P. Tunik Dalton Trans. 2020 49 6751
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Chih-Lun Yi,Yu-Ting Huang,Chin-Fa Lee Green Chem. 2013 15 2476
Additional information on 3-Iodobenzaldehyde
3-Iodobenzaldehyde (CAS No. 696-41-3): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
3-Iodobenzaldehyde (CAS No. 696-41-3) is a valuable aromatic aldehyde that has gained significant attention in the fields of organic synthesis and medicinal chemistry due to its unique reactivity and versatility. This compound, also known as iodobenzaldehyde or 3-iodobenzaldehyde, is characterized by its iodine substituent at the para position of the benzene ring, which imparts distinct chemical properties and reactivity patterns.
The iodine substituent in 3-Iodobenzaldehyde makes it an excellent starting material for a wide range of synthetic transformations. The iodine atom can be readily converted into various functional groups through well-established methodologies such as nucleophilic substitution, cross-coupling reactions, and organometallic reactions. These transformations enable the synthesis of complex molecules with diverse functionalities, making 3-Iodobenzaldehyde a crucial intermediate in the development of new pharmaceuticals, agrochemicals, and materials.
In recent years, significant advancements have been made in the application of 3-Iodobenzaldehyde in the synthesis of bioactive compounds. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of 3-Iodobenzaldehyde as a key intermediate in the synthesis of novel antitumor agents. The researchers utilized a palladium-catalyzed cross-coupling reaction to introduce a variety of substituents at the para position, resulting in compounds with enhanced antitumor activity against several cancer cell lines.
Beyond its applications in medicinal chemistry, 3-Iodobenzaldehyde has also found utility in the synthesis of advanced materials. A recent study published in *Advanced Materials* demonstrated the use of 3-Iodobenzaldehyde as a building block for the preparation of conjugated polymers with tunable electronic properties. The iodine substituent facilitated the formation of well-defined polymer chains with precise control over molecular weight and polydispersity, leading to materials with improved performance in organic electronics and photovoltaic devices.
The synthetic versatility of 3-Iodobenzaldehyde is further highlighted by its role in the development of ligands for metal-catalyzed reactions. A study published in *Organic Letters* reported the synthesis of a series of N-heterocyclic carbene (NHC) ligands derived from 3-Iodobenzaldehyde. These ligands exhibited high catalytic activity and selectivity in various cross-coupling reactions, including Suzuki-Miyaura coupling and Heck coupling, making them valuable tools for synthetic chemists.
In addition to its synthetic applications, 3-Iodobenzaldehyde has been investigated for its potential biological activities. Research published in *Bioorganic & Medicinal Chemistry* explored the antimicrobial properties of derivatives synthesized from 3-Iodobenzaldehyde. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for the development of new antibiotics.
The environmental impact and safety profile of 3-Iodobenzaldehyde have also been studied to ensure its responsible use in industrial and academic settings. A comprehensive review published in *Green Chemistry* evaluated the environmental fate and toxicity of various iodinated aromatic compounds, including 3-Iodobenzaldehyde. The study concluded that while these compounds can be safely used under controlled conditions, proper waste management and disposal practices are essential to minimize environmental impact.
In conclusion, 3-Iodobenzaldehyde (CAS No. 696-41-3) is a versatile compound with wide-ranging applications in organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its unique chemical properties and reactivity make it an indispensable building block for the development of novel molecules with diverse functionalities and biological activities. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.
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